molecular formula C10H26O3Si2 B102230 Bis[2-(trimethylsilyloxy)ethyl] Ether CAS No. 16654-74-3

Bis[2-(trimethylsilyloxy)ethyl] Ether

Cat. No.: B102230
CAS No.: 16654-74-3
M. Wt: 250.48 g/mol
InChI Key: VZCNNAQIFXLAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyloxy)ethyl] Ether typically involves the reaction of diethylene glycol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:

HOCH2CH2OCH2CH2OH+2(CH3)3SiCl(CH3)3SiOCH2CH2OCH2CH2OSi(CH3)3+2HCl\text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OSi(CH}_3\text{)}_3 + 2 \text{HCl} HOCH2​CH2​OCH2​CH2​OH+2(CH3​)3​SiCl→(CH3​)3​SiOCH2​CH2​OCH2​CH2​OSi(CH3​)3​+2HCl

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: Bis[2-(trimethylsilyloxy)ethyl] Ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis[2-(trimethylsilyloxy)ethyl] Ether primarily involves its role as a protecting group and a reagent in chemical synthesis. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality as a protecting group and a reagent for introducing fluorine atoms. Its ability to protect hydroxyl groups while facilitating specific reactions makes it valuable in synthetic chemistry .

Properties

IUPAC Name

trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCNNAQIFXLAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339035
Record name Bis[2-(trimethylsilyloxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16654-74-3
Record name Bis[2-(trimethylsilyloxy)ethyl] Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.